

Application Note: Quantification of (+)-Methcathinone in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: (+)-Methcathinone

Cat. No.: B12728548

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Abstract

This application note details a robust and sensitive method for the quantification of **(+)-methcathinone** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for pharmacokinetic studies, forensic toxicology, and clinical research involving **(+)-methcathinone**.

Introduction

(+)-Methcathinone is a psychoactive stimulant belonging to the cathinone class. Its increasing prevalence necessitates reliable and validated analytical methods for its detection and quantification in biological matrices. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, specificity, and wide dynamic range. This document provides a comprehensive protocol for the extraction and quantification of **(+)-methcathinone** from human plasma, designed for use in both research and routine analytical laboratories.

Experimental Protocols

Materials and Reagents

- **(+)-Methcathinone** reference standard
- **(+)-Methcathinone-d3** (or Ephedrine-d3) as an internal standard (IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Deionized water (18.2 MΩ·cm)
- Human plasma (drug-free)
- Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Equipment

- LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
- Analytical balance
- Vortex mixer
- Centrifuge
- SPE manifold
- Nitrogen evaporator

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **(+)-methcathinone** and the internal standard in methanol to prepare individual stock solutions.

- **Working Standard Solutions:** Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control samples.
- **Internal Standard Working Solution (100 ng/mL):** Dilute the internal standard stock solution in methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

- **Pre-treatment:** To 200 μ L of plasma, add 20 μ L of the internal standard working solution (100 ng/mL). Vortex for 10 seconds. Add 500 μ L of 0.1 M phosphate buffer (pH 6.0) and vortex again.
- **Column Conditioning:** Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
- **Sample Loading:** Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
- **Elution:** Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μ L of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
LC System	Agilent 1290 Infinity II or equivalent
Column	C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Column Temperature	40°C
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Gradient	0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

Table 2: Mass Spectrometry Parameters

Parameter	Condition
MS System	Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Gas Temperature	350°C
Gas Flow	13 L/min
Nebulizer Pressure	45 psi
Capillary Voltage	3500 V

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
(+)-Methcathinone (Quantifier)	164.1	146.1	15
(+)-Methcathinone (Qualifier)	164.1	91.1	25
(+)-Methcathinone-d3 (IS)	167.1	149.1	15

Quantitative Data

The following tables present representative validation data for the quantification of methcathinone in plasma, based on a validated method in mice plasma which is expected to be comparable in human plasma.[\[1\]](#)[\[2\]](#)

Table 4: Calibration Curve and Linearity

Analyte	Matrix	Concentration Range (ng/mL)	Correlation Coefficient (r ²)
(+)-Methcathinone	Mice Plasma	5 - 1000	> 0.998

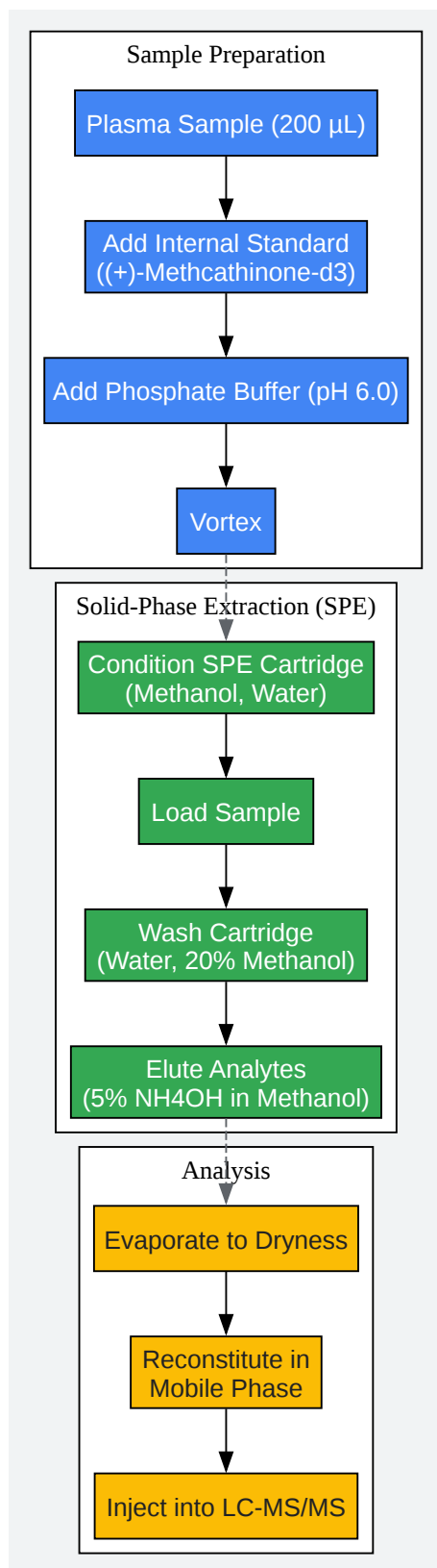
Table 5: Precision and Accuracy

Analyte	Matrix	QC Level	Concentration (ng/mL)	Intra-day RSD (%)	Inter-day RSD (%)	Accuracy (%)
(+)-Methcathinone	Mice Plasma	LQC	15	≤ 11.0	≤ 11.0	108.5 - 112.1
MQC	500	≤ 11.0	≤ 11.0	108.5 - 112.1		
HQC	800	≤ 11.0	≤ 11.0	108.5 - 112.1		

Table 6: Recovery

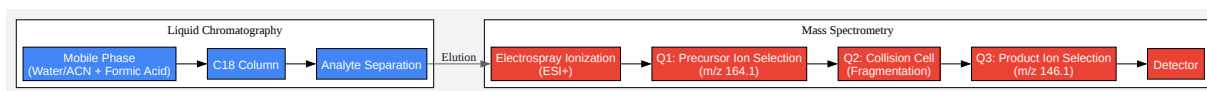
Analyte	Matrix	Recovery (%)
(+)-Methcathinone	Mice Plasma	108.5 - 112.1

Visualizations



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Caption: Experimental workflow for **(+)-methcathinone** quantification in plasma.



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